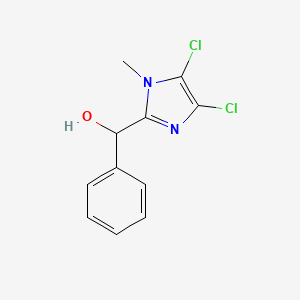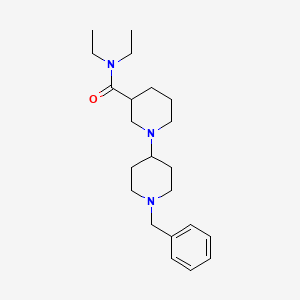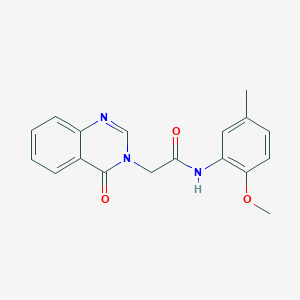
NoName
説明
NoName is a novel compound that has been the subject of extensive scientific research in recent years. This chemical compound has been found to have a wide range of potential applications in various fields, including medicine, agriculture, and industry. In
科学的研究の応用
Geometric Deep Learning
- Application : Geometric Deep Learning explores non-Euclidean data structures, such as those found in social networks, sensor networks, and genetic regulatory networks. This approach is vital for analyzing complex and large-scale geometric data, which is common in various scientific fields.
- Reference : (Bronstein et al., 2016).
Structural Biology and Protein Studies
- Application : In structural biology, NONO (non-POU domain-containing octamer-binding protein) is studied for its role in nuclear gene regulation. Challenges like sample aggregation in NONO studies have been addressed, which aids in understanding its biological structure and function.
- Reference : (Knott et al., 2016).
Genetic Engineering Research
- Application : NONO is studied for its impact on genetic engineering technology. Non-patent citation analysis shows that public sector research significantly influences technological developments in this field.
- Reference : (Lo, 2009).
Neurobiology and Molecular Biology
- Application : NONO has been identified as a mammalian homolog of Drosophila nonAdiss, playing a role in various biological processes including cell proliferation, apoptosis, and DNA damage repair.
- Reference : (Yang et al., 1993).
Primate Research in Biomedicine
- Application : Non-human primates (NHPs) are used in biomedical research due to their physiological and genetic similarities to humans. This is crucial for advancing knowledge in various biomedical and biological fields.
- Reference : (Phillips et al., 2014); (Carlsson et al., 2004).
Traditional Medicine and Therapeutics
- Application : Morinda citrifolia (Noni) is researched for its therapeutic properties, including antibacterial, antiviral, and anti-inflammatory effects. This contributes to understanding the medicinal value of traditional remedies.
- Reference : (Wang et al., 2002).
Stem Cell Research
- Application : Generation of NONO homozygous knockout human induced pluripotent stem cell lines using CRISPR/Cas9 editing. This aids in studying the pathogenic mechanisms related to NONO mutations, impacting our understanding of noncompaction cardiomyopathy and neurocyte dysfunction.
- Reference : (Yi et al., 2020).
Nonclinical Statistics in Pharmaceutical Research
- Application : The use of nonclinical statistical applications in pharmaceutical research covers a wide range of scientific studies, including discovery, pharmacology, drug safety, and manufacturing controls.
- Reference : (Altan & Kolassa, 2019).
Cancer Research
- Application : Research on NONO/p54nrb in cancer reveals its role in gene regulation, DNA repair, and involvement in cell proliferation and apoptosis. This highlights its potential as a biomarker and therapeutic target for cancer treatment.
- Reference : (Feng et al., 2020).
Noninvasive Genetic Sampling in Wildlife Biology
- Application : Noninvasive genetic sampling techniques areused in wildlife biology for DNA collection without disturbing animals. This approach is pivotal in identifying species, analyzing genetic diversity, and understanding wildlife population dynamics.
- Reference : (Waits & Paetkau, 2005).
特性
IUPAC Name |
4-methyl-2,2-diphenyl-6-propyl-1-oxa-5-aza-3-azonia-2-boranuidacyclohex-3-ene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23BN2O/c1-3-10-18-20-15(2)21-19(22-18,16-11-6-4-7-12-16)17-13-8-5-9-14-17/h4-9,11-14,18,20-21H,3,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMGDRUACRYMHOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-]1([NH+]=C(NC(O1)CCC)C)(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23BN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-2,2-diphenyl-6-propyl-5,6-dihydro-2H-1,3,5,2-oxadiazaborinin-3-ium-2-uide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the target of (1S,4S)-2,2-Dimethyl-5-(6-phenylpyridazin-3-yl)-5-aza-2-azoniabicyclo[2.2.1]heptane (A-585539)?
A1: [H]A-585539 selectively binds with high affinity to the α7 nicotinic acetylcholine receptor (nAChR) in both rat and human brain tissue. [, ]
Q2: What makes [H]A-585539 a valuable tool for research compared to other ligands for the α7 nAChR?
A2: [H]A-585539 demonstrates several advantageous properties: It acts as an agonist, exhibits rapid binding kinetics, has low nonspecific binding, possesses high specific activity, and shows high affinity across both rodent and human brain tissue. [, ] This combination is unique and makes it particularly useful for characterizing the α7 nAChR.
Q3: How does the binding affinity of [H]A-585539 compare to other known ligands?
A3: [H]A-585539 generally displays a 5 to 10-fold higher binding affinity for the α7 nAChR compared to [H]methyllycaconitine ([H]MLA), another commonly used radioligand. []
Q4: What is the significance of the N-terminal domain of the α7 nAChR in relation to [H]A-585539?
A4: Experiments using a chimeric α7/5-hydroxytryptamine type-3 receptor revealed that the N-terminal domain of the α7 nAChR alone is sufficient to replicate the pharmacological binding profile observed with [H]A-585539. []
Q5: What do autoradiography studies reveal about the binding distribution of [H]A-585539?
A5: Autoradiographic studies demonstrate a similar pattern of labeling in rat brain tissue for both [H]A-585539 and [I]-bungarotoxin, another ligand known to target α7 nAChRs. []
Q6: What is the proposed target of Noname 3?
A6: Noname 3 is suggested as a potential inhibitor of the PSEN-1 protein, a key player in Alzheimer's disease pathogenesis. [, ]
Q7: How was Noname 3 identified as a potential PSEN-1 inhibitor?
A7: Researchers utilized in silico methods, including molecular docking and screening based on physiochemical properties and adherence to Lipinski's rule of five. [, ]
Q8: What is the major component of Cassia mimosoides var. noname (M.) essential oil?
A8: n-Butylidene dihydrophthalide constitutes the most abundant component within the essential oil. []
Q9: How does the composition of the essential oil change during storage?
A9: The content of various volatile compounds within the essential oil undergoes changes during storage at 4°C and 25°C. For instance, compounds like camphene, limonene, α-cedrene, longifolene, β-caryophyllene, γ-elemene, and α-humullene showed increased concentrations in the initial storage phase. []
Q10: What are the storage conditions that impact the stability of the essential oil?
A10: Storage temperature significantly influences the composition of the essential oil. Storage at 25°C, for instance, leads to a noticeable rise in pentanal content, while the levels of cineol, terpinen-4-ol, nerol, dehydrocarveol, and thymol increase over time. Conversely, β-elemol, cedrol, and β-eudesmol concentrations decrease. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(4-fluorophenyl)-4-{1-[(phenylthio)acetyl]-3-piperidinyl}piperazine](/img/structure/B5160243.png)

![5-{4-[2-(4-tert-butylphenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5160254.png)
![2-[(4-bromophenyl)amino]-2-oxoethyl N-acetylalaninate](/img/structure/B5160259.png)
![{4-[4-(2-ethoxyphenoxy)butoxy]phenyl}(phenyl)methanone](/img/structure/B5160269.png)
![N-(sec-butyl)-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5160282.png)


![1-[4-methyl-2-(1-naphthylamino)-1,3-thiazol-5-yl]ethanone hydrochloride](/img/structure/B5160304.png)
![1-(2-chlorophenyl)-5-{4-[(4-nitrobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5160306.png)

![3-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrido[3',4':5,6]pyrimido[1,2-a]benzimidazol-4(3H)-one](/img/structure/B5160316.png)
![N-(4-cyanophenyl)-1-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5160330.png)
